REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8](I)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cu](C#N)[C:14]#[N:15]>CN(C)C=O>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([C:14]#[N:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)I
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Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Type
|
CUSTOM
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Details
|
was stirred at 150° C. for 9 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Into the residue, 20 ml of water and 2 ml of ethylenediamine were poured
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Type
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STIRRING
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Details
|
the mixture was stirred at room temperature for 1 hour
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Duration
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1 h
|
Type
|
FILTRATION
|
Details
|
After the reaction mixture was filtered
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Type
|
ADDITION
|
Details
|
the filtrate was adjusted to around pH 5 by an addition of concentrated hydrochloric acid
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate three times
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |